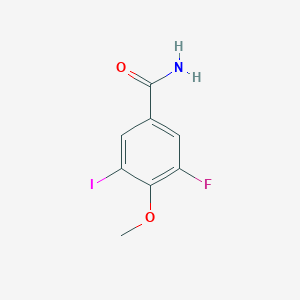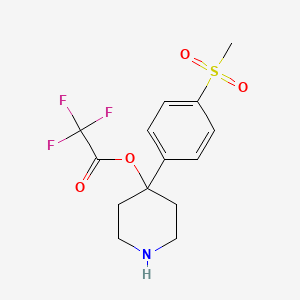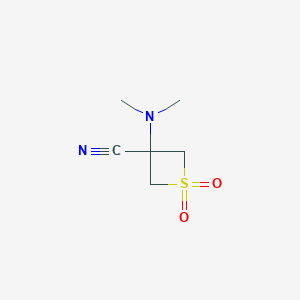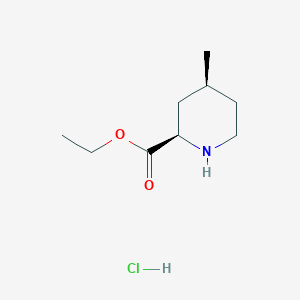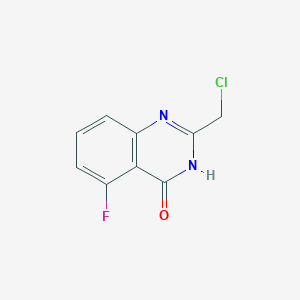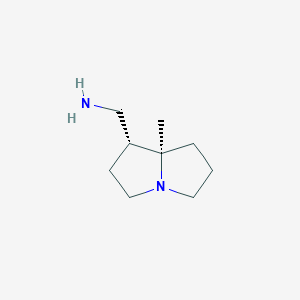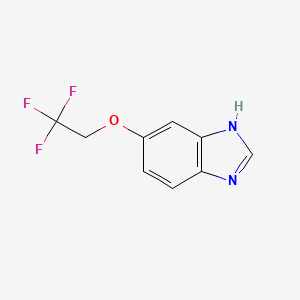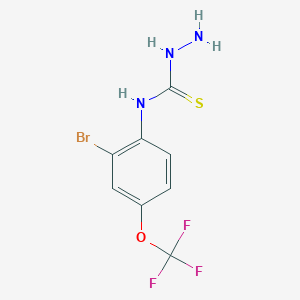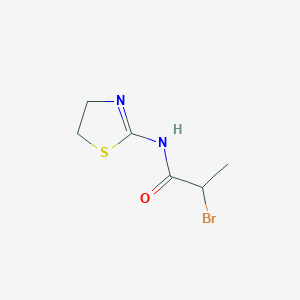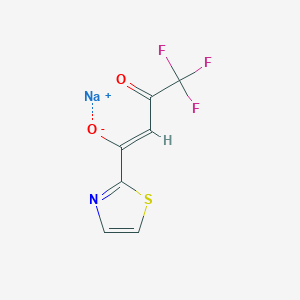
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds . The trifluorobutane moiety adds unique properties to the compound, making it valuable in different scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate typically involves the reaction of thiazole derivatives with trifluorobutane compounds under specific conditions. The reaction conditions often include the use of solvents like alcohol or ether and may require catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluorobutane moiety may enhance the compound’s stability and bioavailability, contributing to its overall effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. Compared to these compounds, this compound has unique properties due to the presence of the trifluorobutane moiety, which may enhance its chemical stability and biological activity.
Eigenschaften
Molekularformel |
C7H3F3NNaO2S |
|---|---|
Molekulargewicht |
245.16 g/mol |
IUPAC-Name |
sodium;(Z)-4,4,4-trifluoro-3-oxo-1-(1,3-thiazol-2-yl)but-1-en-1-olate |
InChI |
InChI=1S/C7H4F3NO2S.Na/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6;/h1-3,12H;/q;+1/p-1/b4-3-; |
InChI-Schlüssel |
KJMAKXRTZMHYKI-LNKPDPKZSA-M |
Isomerische SMILES |
C1=CSC(=N1)/C(=C/C(=O)C(F)(F)F)/[O-].[Na+] |
Kanonische SMILES |
C1=CSC(=N1)C(=CC(=O)C(F)(F)F)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


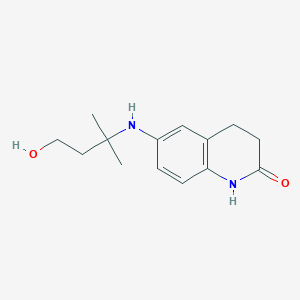

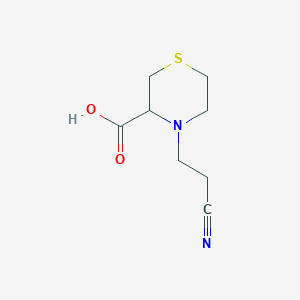
![[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt](/img/structure/B12856305.png)
